

3'-Chloro-2,2,2,4'-tetrafluoroacetophenone as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 3'-Chloro-2,2,2,4'-
tetrafluoroacetophenone

CAS No.: 845823-05-4

Cat. No.: B1302665

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Application Note: **3'-Chloro-2,2,2,4'-tetrafluoroacetophenone** as a Bioactive Scaffold

Executive Summary

3'-Chloro-2,2,2,4'-tetrafluoroacetophenone (CAS: 845823-05-4) is a specialized fluorinated building block critical to the development of Transition State Analog (TSA) inhibitors. Its unique structure—combining an electron-deficient aromatic ring with a highly electrophilic trifluoroacetyl group—allows it to function as a "warhead" in serine and cysteine protease inhibitors. Upon binding to an enzyme active site, the ketone carbonyl undergoes hydration to form a stable gem-diol, mimicking the tetrahedral intermediate of peptide hydrolysis.[1]

This guide details the scalable synthesis of this intermediate using Turbo-Grignard technology, outlines its mechanistic utility in drug discovery (CNS agents and anti-infectives), and provides rigorous quality control protocols.

Chemical Profile & Properties[2][3][4][5][6][7][8]

Property	Specification
IUPAC Name	1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone
CAS Number	845823-05-4
Molecular Formula	
Molecular Weight	226.56 g/mol
Appearance	Colorless to pale yellow liquid or low-melting solid
Solubility	Soluble in DCM, THF, EtOAc; sparingly soluble in water
Reactivity	Highly electrophilic carbonyl; susceptible to hydration; sensitive to strong bases

Mechanistic Utility: The Gem-Diol Effect

The primary pharmaceutical value of **3'-Chloro-2,2,2,4'-tetrafluoroacetophenone** lies in the thermodynamics of its carbonyl group. Unlike standard ketones, the electron-withdrawing effect of the trifluoromethyl (

) group destabilizes the

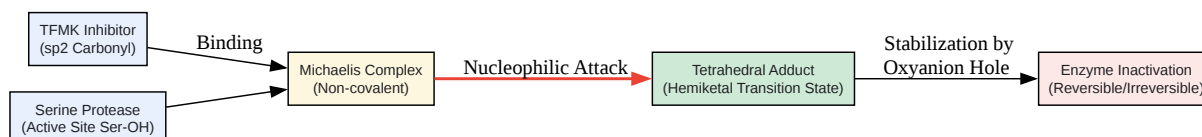
carbonyl, driving the equilibrium toward the

hydrate (gem-diol) in the presence of water or nucleophilic enzyme residues.

Mechanism of Action:

- Recognition: The 3-chloro-4-fluorophenyl moiety provides lipophilic interactions (halogen bonding) within the enzyme's S1/S2 pockets.
- Covalent Trap: The catalytic serine or cysteine residue attacks the ketone carbon.
- Transition State Mimicry: The resulting hemiacetal/hemiketal mimics the high-energy tetrahedral intermediate of substrate hydrolysis, binding with picomolar affinity.

Visualizing the Inhibition Pathway:



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Figure 1: Mechanism of Action for Trifluoromethyl Ketone (TFMK) Inhibitors.[2] The electrophilic carbonyl acts as a trap for the catalytic nucleophile.

Protocol A: Scalable Synthesis via Turbo-Grignard Exchange

Objective: Synthesize **3'-Chloro-2,2,2,4'-tetrafluoroacetophenone** from 3-chloro-4-fluorobromobenzene. Rationale: Traditional Mg formation is sluggish with electron-poor rings. Lithium-halogen exchange is too aggressive, leading to benzyne byproducts. Knochel's Turbo-Grignard (

) allows for rapid, selective exchange at moderate temperatures (-20°C to 0°C) with high functional group tolerance.

Materials:

- Substrate: 3-Chloro-4-fluorobromobenzene (1.0 equiv)
- Reagent:
(1.3 M in THF, 1.1 equiv)
- Electrophile:
-Trifluoroacetyl piperidine (1.2 equiv) — Preferred over TFAA to prevent double addition.
- Solvent: Anhydrous THF (degassed)

- Quench: Saturated

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Step-by-Step Methodology:

- System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow. Equip with a thermometer and pressure-equalizing addition funnel.
- Substrate Loading: Charge flask with 3-Chloro-4-fluorobromobenzene (20.0 g, 95.5 mmol) and anhydrous THF (100 mL). Cool to -15°C .
- Exchange Reaction: Add

solution dropwise over 30 minutes. Maintain internal temperature $< -10^{\circ}\text{C}$.
 - Checkpoint: Monitor by GC-MS (aliquot quenched in MeOH). Look for disappearance of starting bromide and formation of des-bromo species (indicating successful Grignard).
- Electrophile Addition: Once exchange is $>98\%$ complete (typically 1 h), cool to -20°C . Add

-Trifluoroacetyl piperidine (20.7 g, 114.6 mmol) in THF (20 mL) slowly.
- Warming: Allow the mixture to warm to 0°C over 2 hours. The solution will turn from dark brown to a lighter amber.
- Quench & Workup: Pour reaction mixture into vigorous stirring sat.

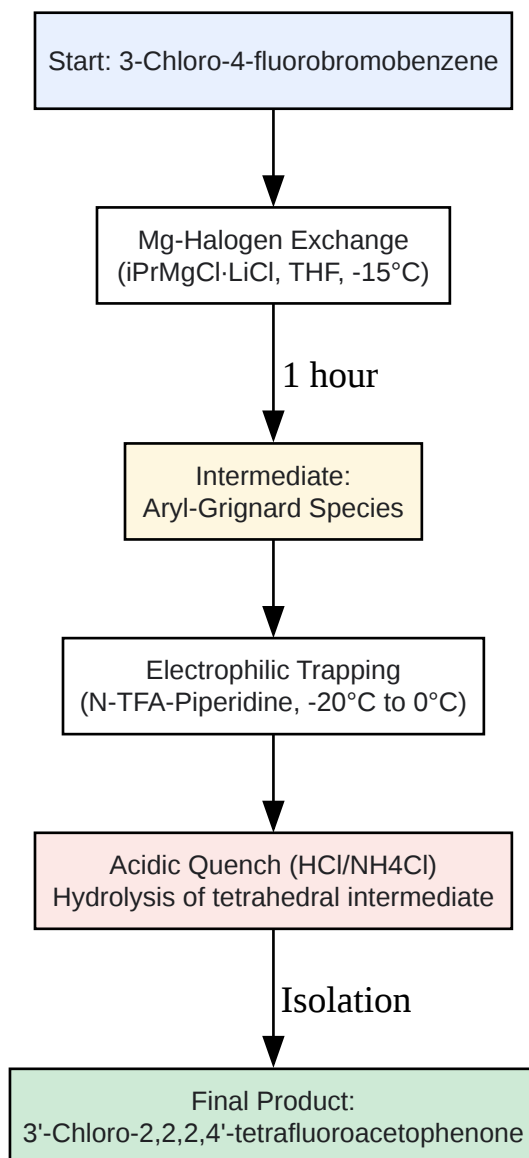
(200 mL) at 0°C . Acidify with

to pH 3-4 (ensures the hydrate reverts to ketone or stays in organic phase).
- Extraction: Extract with MTBE (

mL). Wash combined organics with brine, dry over

, and concentrate.
- Purification: Distillation under reduced pressure (approx. $80-85^{\circ}\text{C}$ at 5 mmHg) or flash chromatography (Hexanes/EtOAc 95:5) if high purity is required.

Synthesis Workflow Diagram:



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Figure 2: Turbo-Grignard Synthesis Route. The use of the piperidine amide prevents over-addition common with anhydrides.

Protocol B: Quality Control & Stability Analysis

Due to the hydration propensity of trifluoromethyl ketones, standard HPLC can be misleading if the mobile phase pH is not controlled.

Analytical Method (HPLC-UV):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m).
- Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile + 0.1% TFA.
 - Note: Acidic modifier is crucial to suppress hydrate formation and sharpen the peak.
- Gradient: 40% B to 90% B over 15 mins.
- Detection: UV at 254 nm (aromatic) and 220 nm (carbonyl).

Critical Impurities to Monitor:

- Des-halo analog: 1-(4-fluorophenyl)-2,2,2-trifluoroethanone (Result of incomplete exchange or protonation).
- Bis-addition product: Tertiary alcohol formed if the Grignard attacks the product ketone (minimized by using the piperidine amide reagent).

Handling, Safety, and Storage

- Lachrymator Hazard: Like many -halo ketones, this compound is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.
- Hydration: The compound is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in tightly sealed containers. If the compound solidifies or changes refractive index, check for hydrate formation (broad OH stretch in IR at 3300-3500).
 - Recovery: The hydrate can be dehydrated back to the ketone by refluxing in toluene with a Dean-Stark trap or treating with concentrated

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